molecular formula C16H16ClNO2 B2813662 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 95886-08-1

3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No. B2813662
CAS RN: 95886-08-1
M. Wt: 289.76
InChI Key: DJXAYUOJOBDLHR-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone (CAMP) is an important synthetic intermediate in the pharmaceutical and agrochemical industries. It is a versatile building block used to synthesize a wide range of compounds with diverse biological activities. CAMP has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biotechnology.

Scientific Research Applications

Environmental Chemistry and Toxicology

Research on methoxyphenols, which share structural similarities with the compound of interest, highlights their atmospheric reactivity and implications for air quality and human health. Methoxyphenols, derived from biomass burning, undergo complex atmospheric processes affecting pollution and climate. Studies emphasize the need to understand their transformation products and impact on air quality and health (Liu, Chen, & Chen, 2022).

Pharmacology and Biochemistry

The review by Ruszkiewicz et al. (2017) on sunscreen ingredients points to the neurotoxic potential of certain compounds used in sunscreens, including those with phenolic structures. It underscores the importance of reassessing the safety regulations of such compounds, indicating a broader concern for chemicals with similar phenolic components (Ruszkiewicz et al., 2017).

Organic Chemistry and Synthesis

The synthesis and biological activities of 1-indanones, discussed by Turek et al. (2017), provide a comprehensive overview of methods to prepare compounds with significant pharmacological properties. This review outlines over 100 synthetic methodologies and the biological relevance of 1-indanones, offering insights into the potential synthetic approaches and applications of similarly structured compounds (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

properties

IUPAC Name

3-(4-chloroanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXAYUOJOBDLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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